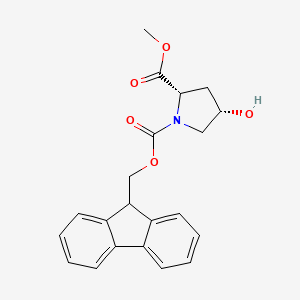

1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of fluorenylmethanol with a suitable carboxylic acid derivative under basic conditions to form the Fmoc-protected intermediate. This intermediate is then reacted with 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted products. These products are often used as intermediates in further synthetic applications .

Applications De Recherche Scientifique

1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds.

Biology: Employed in the synthesis of biologically active peptides and proteins, aiding in the study of protein structure and function.

Medicine: Utilized in the development of peptide-based therapeutics, including drugs for various diseases.

Mécanisme D'action

The mechanism of action of 1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include interactions with various reagents and catalysts used in peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-protected amino acids: Other Fmoc-protected amino acids, such as Fmoc-glycine and Fmoc-alanine, share similar properties and applications.

Boc-protected amino acids: Boc-protected amino acids, like Boc-glycine, offer an alternative protection strategy with different removal conditions.

Cbz-protected amino acids: Cbz-protected amino acids, such as Cbz-lysine, provide another option for amino group protection with distinct chemical properties.

Uniqueness

1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific structure, which combines the stability of the Fmoc group with the functional versatility of the pyrrolidine ring. This combination makes it particularly useful in complex peptide synthesis and other advanced chemical applications .

Activité Biologique

1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, also known by its CAS number 122350-59-8, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C21H21NO5 with a molecular weight of approximately 367.4 g/mol. The structure consists of a pyrrolidine ring substituted with hydroxyl and dicarboxylate groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO5 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 122350-59-8 |

| InChI Key | AWCMBJJPVSUPSS-YJYMSZOUSA-N |

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to the fluorenyl-pyrrolidine structure. For instance, compounds synthesized from similar precursors have shown promising results against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values reported were notably high, indicating a need for further optimization to enhance efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Enzyme Inhibition

Research indicates that derivatives of the pyrrolidine framework may exhibit inhibitory effects on specific enzymes. For example, studies on related compounds suggest potential inhibition of enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds structurally related to this compound:

- Antimicrobial Evaluation : A study synthesized various fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial properties. While the MIC values were higher than 256 μg/mL for some compounds, others showed significant activity against specific strains .

- Synthesis Techniques : The synthesis methods employed include Hantzsch reactions and other condensation techniques that yield derivatives with modified biological activities. These methods are critical for developing compounds with enhanced pharmacological profiles .

- Biological Assays : Various assays have been employed to assess the biological activity of these compounds, including cytotoxicity assays on cancer cell lines and enzyme inhibition assays to evaluate potential therapeutic applications.

Propriétés

Formule moléculaire |

C21H21NO5 |

|---|---|

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19-/m0/s1 |

Clé InChI |

AWCMBJJPVSUPSS-DJJJIMSYSA-N |

SMILES isomérique |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

SMILES canonique |

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.